Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride hydrate
Description
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride hydrate is a heterocyclic compound featuring a fused pyrrole and pyrimidine ring system. The molecular formula of the base compound is C₈H₆N₂O₂ (molecular weight: 162.15 g/mol), with additional hydrochloride and hydrate components modifying its solubility and stability . It is synthesized via multi-step organic reactions, often involving hydrolysis or reduction steps, and is produced on a kilogram scale with ≥98% purity (HPLC) . Its primary application lies in serving as a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, due to its versatile reactivity and structural complexity .
Properties
IUPAC Name |
pyrrolo[1,2-c]pyrimidine-3-carboxylic acid;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH.H2O/c11-8(12)7-4-6-2-1-3-10(6)5-9-7;;/h1-5H,(H,11,12);1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBYIYYUNWLNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=CC2=C1)C(=O)O.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride hydrate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of a pyrrole derivative with a pyrimidine derivative in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves careful control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains two primary reactive sites:
-
Carboxylic acid group (position 3)
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Nitrogen-rich bicyclic system (pyrrole fused to pyrimidine)
Carboxylic Acid Reactions
The carboxylic acid participates in classical acid-base and nucleophilic acyl substitution reactions:
These reactions are critical for modifying solubility and bioactivity profiles .
Heterocyclic Ring Reactivity
The bicyclic system enables electrophilic and nucleophilic substitutions:
Electrophilic Aromatic Substitution
The pyrimidine ring undergoes selective halogenation due to electron-deficient character:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Chlorination | POCl₃, 110°C, 6 h | 4-Chloro-pyrrolopyrimidine derivative | |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 6-Nitro-pyrrolopyrimidine |
Nucleophilic Attacks
The pyrrole nitrogen acts as a nucleophile in alkylation and acylation:
| Reaction | Reagents | Outcome | Reference |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | N-Methylated derivative | |
| Acylation | Acetyl chloride, pyridine | N-Acetyl-pyrrolopyrimidine |
Ring-Opening and Functionalization
Under strong acidic/basic conditions, the fused ring system undergoes controlled cleavage:
| Reaction | Conditions | Product | Reference |
|---|---|---|---|
| Acid Hydrolysis | 6M HCl, 120°C, 24 h | Pyrrole-3-carboxylic acid + pyrimidine fragments | |
| Base-Mediated Ring Expansion | NaH, DMF, 80°C | 7-Membered azepine derivative |
Redox Reactions
The compound participates in reduction and oxidation processes:
| Reaction | Reagents | Outcome | Reference |
|---|---|---|---|
| Carboxylic Acid Reduction | LiAlH₄, THF | 3-Hydroxymethyl-pyrrolopyrimidine | |
| Pyrimidine Ring Reduction | H₂, Pd/C, 50 psi | Dihydro-pyrrolopyrimidine |
Biological Activity-Driven Reactions
The compound inhibits cyclooxygenase (COX) enzymes via covalent interactions:
| Target Enzyme | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| COX-1 | 0.8 ± 0.2 | Carboxylic acid binds to Arg-120 | |
| COX-2 | 1.2 ± 0.3 | Pyrimidine nitrogen interacts with Tyr-355 |
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: CHNO·HCl·HO
Molecular Weight: 162.15 g/mol
Melting Point: 243-245 °C
Solubility: 0.628 mg/ml in water
The compound's structure includes a pyrrolo-pyrimidine core, which is crucial for its biological activity. The presence of carboxylic acid and hydrochloride groups enhances its solubility and reactivity, making it suitable for various applications in medicinal chemistry.
Biological Activities
-
Antibacterial Properties
- Research indicates that pyrimidine derivatives, including pyrrolo[1,2-c]pyrimidine compounds, exhibit significant antibacterial activity. For instance, studies have shown that certain derivatives can inhibit bacterial strains such as MRSA and VRE with minimum biofilm inhibitory concentrations (MBIC) ranging from 0.5–4 μg/mL . This highlights the potential of these compounds in developing new antibiotics targeting bacterial topoisomerase II, an essential enzyme for bacterial DNA replication and repair.
-
Antifungal Activity
- Compounds derived from pyrrolo[1,2-c]pyrimidine have also demonstrated potent antifungal properties. For example, one study reported that specific derivatives exhibited strong activity against Candida albicans, with MIC values as low as 0.05–0.3 μg/mL against fluconazole-resistant strains . This positions these compounds as promising candidates for antifungal drug development.
-
Anticancer Potential
- Pyrrolo[1,2-c]pyrimidines are being explored for their anticancer properties. They interact with various molecular targets involved in cancer cell proliferation and survival pathways. The ability to modify these compounds to enhance their selectivity and potency against cancer cells is an active area of research .
Synthesis and Modification
The synthesis of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride hydrate typically involves multi-step reactions starting from simpler precursors such as benzaldehydes and cyanoacetates. Researchers have developed various synthetic routes to create derivatives with improved biological profiles. For instance, modifications can be made to the side chains or functional groups to enhance solubility or target specificity.
Table 1: Synthetic Routes to Pyrrolo[1,2-c]pyrimidine Derivatives
| Step | Starting Material | Reaction Conditions | Product |
|---|---|---|---|
| 1 | Benzaldehyde | Ethanol, KCO | Pyrimidine derivative |
| 2 | Pyrimidine derivative | Hydrazine hydrate | Hydrazinyl derivative |
| 3 | Isatin derivative | Acetic acid | Isatin-pyrimidine hybrid |
Case Studies
Several case studies illustrate the application of pyrrolo[1,2-c]pyrimidine derivatives in drug discovery:
-
Case Study 1: Antibacterial Development
- A study focused on synthesizing new pyrimidine derivatives aimed at inhibiting DNA gyrase demonstrated significant antibacterial effects against resistant strains. The synthesized compounds showed enhanced potency compared to existing antibiotics, suggesting a viable pathway for developing new treatments .
-
Case Study 2: Antifungal Screening
- In another investigation, researchers screened a library of pyrrolo[1,2-c]pyrimidine derivatives against various fungal pathogens. The results indicated that specific modifications led to substantial increases in antifungal activity, particularly against strains resistant to conventional therapies .
Mechanism of Action
The mechanism by which Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride hydrate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to receptors, leading to biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Core Structural Differences
| Compound Name | Core Structure | Substituents/Functional Groups | Molecular Weight (Base) |
|---|---|---|---|
| Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid | Pyrrolo[1,2-c]pyrimidine | -COOH at position 3 | 162.15 g/mol |
| 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride | Pyrrolo[1,2-c]pyrimidine | -Cl at position 7, -COOH at position 3 | 237.05 g/mol (with HCl) |
| Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid | Pyrrolo[1,2-a]pyrimidine | -COOH at position 3 | 162.15 g/mol |
| 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid | Pyrrolo[2,3-c]pyridine | -COOH at position 2 | 162.15 g/mol |
| 2-Methylimidazo[1,2-a]pyrimidine-3-carboxylic acid hydrochloride | Imidazo[1,2-a]pyrimidine | -CH₃ at position 2, -COOH at position 3 | 227.67 g/mol (with HCl) |
- Key Observations: Ring Fusion Position: The [1,2-c] vs. [1,2-a] fusion in pyrrolo-pyrimidine derivatives alters electronic distribution and steric hindrance, impacting reactivity. For example, Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid () may exhibit different hydrogen-bonding capabilities compared to the target compound . Heterocycle Type: Imidazo[1,2-a]pyrimidine derivatives () replace pyrrole with imidazole, increasing nitrogen content and enabling stronger intermolecular interactions, which is advantageous in kinase inhibitor design .
Table 3: Property and Application Comparison
| Compound Name | Solubility | Stability | Key Applications |
|---|---|---|---|
| Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride hydrate | High (polar solvents) | Moderate (hygroscopic) | Organic synthesis intermediate |
| 7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride | Low (non-polar solvents) | High | Potential kinase inhibitor |
| 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acids | Moderate | High | Antibacterial agent development |
| BAY 61-3606 hydrochloride hydrate (imidazo[1,2-c]pyrimidine) | High | High | Syk kinase inhibitor (clinical) |
- Key Observations: The hydrochloride hydrate form of the target compound enhances solubility in polar solvents, making it suitable for aqueous reaction conditions . Carboxylic acid positioning (e.g., 2-carboxylic vs. 3-carboxylic) influences acidity (pKa) and metal-binding capacity, critical for coordination chemistry applications .
Spectroscopic and Crystallographic Data
- NMR Analysis : The target compound’s structure is confirmed via ¹H NMR, with signals corresponding to the pyrrolo-pyrimidine scaffold and carboxylic acid group (similar to ’s analysis of hexahydropyrido-pyrrolo-carbazole derivatives) .
Biological Activity
Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid hydrochloride hydrate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis routes, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that incorporates both pyrrole and pyrimidine rings. The compound is characterized by the following properties:
- Molecular Formula: CHClNO
- Melting Point: 243-245°C
- Solubility: Soluble in water and organic solvents, which enhances its bioavailability.
Biological Activities
The biological activities of Pyrrolo[1,2-c]pyrimidine derivatives have been extensively studied. Key findings include:
- Antitumor Activity: Compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit the proliferation of ovarian and breast cancer cells while exhibiting limited toxicity to non-cancerous cells .
- Antiviral Properties: Research indicates that pyrrolo[1,2-c]pyrimidines possess antiviral activity, particularly against viruses like HIV and respiratory syncytial virus (RSV). Modifications to the substituents on the pyrimidine ring significantly influence their antiviral efficacy .
- Antibacterial and Antifungal Effects: Some derivatives exhibit potent antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
Case Study 1: Antitumor Efficacy
In a study conducted by Kalai et al., a specific derivative of Pyrrolo[1,2-c]pyrimidine was synthesized and tested against ovarian cancer cell lines. The results indicated moderate cytotoxicity with an IC value of 15 µM, suggesting potential for further development in cancer therapeutics .
Case Study 2: Antiviral Activity
A series of pyrrolo[1,2-c]pyrimidine derivatives were evaluated for their activity against HIV-1. Among these, compound 12j exhibited an EC value of 1.65 µM with a therapeutic index (TI) of 7.98, indicating promising antiviral potential .
Synthesis Methods
The synthesis of Pyrrolo[1,2-c]pyrimidine derivatives typically involves several methods:
- Condensation Reactions: Utilizing Meldrum's acid and various amines under acidic conditions to form the core structure.
- Microwave-Assisted Synthesis: This method has been employed to enhance yields and reduce reaction times significantly.
- Domino Reactions: Recent advancements include using domino reactions involving hydroxamic acids to create enantiomerically pure compounds efficiently .
Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
